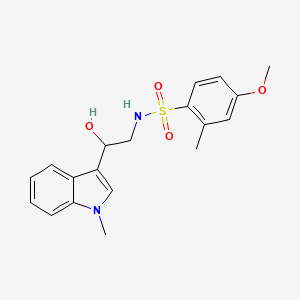

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-13-10-14(25-3)8-9-19(13)26(23,24)20-11-18(22)16-12-21(2)17-7-5-4-6-15(16)17/h4-10,12,18,20,22H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXSJTXNQFUCBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying the biological activity of indole derivatives, which are known for their diverse pharmacological properties.

Medicine: Potential use in drug discovery, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents.

Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of this compound would depend on its biological target. indole derivatives are known to interact with various molecular targets, including enzymes and receptors. The sulfonamide group may play a role in inhibiting specific enzymes, while the methoxy group could enhance binding affinity to certain receptors.

Comparison with Similar Compounds

Key Structural Variations and Implications

The target compound is compared to four analogs (Table 1) based on substituent patterns, synthetic routes, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison

Physicochemical and Pharmacological Inferences

Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to non-hydroxylated analogs (e.g., ’s chloro derivative) . The trifluoromethoxy group in Analog 1 () reduces polarity but enhances metabolic resistance due to fluorine’s electronegativity .

Lipophilicity :

- Chloro and methyl substituents () increase logP values, favoring membrane permeability but risking off-target interactions .

- The fluorobiphenyl group in ’s compound balances lipophilicity and bioavailability .

The acetylphenyl group in ’s compound may sterically hinder target binding compared to the target’s compact structure .

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide (CAS Number: 1448131-26-7) is a sulfonamide derivative featuring an indole moiety, which is known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 374.5 g/mol. The structure includes an indole ring, which contributes to its biological properties.

Target and Mode of Action:

this compound has demonstrated multiple mechanisms of action:

- Cell Cycle Arrest: Similar compounds have been shown to induce cell apoptosis in a dose-dependent manner and arrest cells in the G2/M phase, affecting microtubule dynamics and inhibiting polymerization of tubulin.

- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Enterococcus spp., with minimum inhibitory concentrations (MICs) ranging from 1 to 32 µg/mL depending on the strain tested .

Anticancer Activity

Research indicates that this compound possesses notable anticancer properties:

- Cell Viability Assays: In vitro studies have shown IC50 values below 10 µg/mL against several cancer cell lines, including HeLa and MCF-7. For instance, compounds structurally similar to this compound demonstrated effective inhibition of cell proliferation .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | <10 |

| MCF-7 | <10 |

| SKOV-3 | 7.87–70.53 |

Antioxidant Activity

The compound also exhibits antioxidant properties, which are essential in mitigating oxidative stress in biological systems. It has been observed to scavenge free radicals effectively, contributing to its potential therapeutic applications.

Case Studies

Study on Antimicrobial Properties:

In a recent study evaluating the antimicrobial efficacy of related compounds, this compound was found to inhibit biofilm formation by clinical strains of Staphylococcus, demonstrating significant bacteriostatic activity at concentrations as low as 1 µg/mL .

Anticancer Research:

Another investigation focused on the compound's effects on breast cancer cells (MDA-MB-231). The study highlighted that the compound could induce apoptosis and enhance caspase activity, confirming its role as a potential anticancer agent .

Q & A

Q. Optimization Strategies :

- Use HPLC or TLC to monitor reaction progress and intermediates.

- Adjust solvent polarity (e.g., DMF for polar intermediates, DCM for sulfonylation) to enhance solubility and reduce byproducts.

- Purification via column chromatography with gradients of ethyl acetate/hexane to isolate high-purity product .

Which spectroscopic and crystallographic methods are most reliable for characterizing the structural integrity of this compound?

Basic Research Question

Key Techniques :

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxy, methyl, and indole protons) and detect stereochemical purity .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for sulfonamide and indole moieties .

- X-ray Crystallography : Resolve absolute configuration using SHELX software (e.g., SHELXL for refinement). For disordered atoms, apply twin refinement or high-resolution data (≤1.0 Å) to reduce noise .

Data Interpretation : Compare experimental results with computational models (e.g., density functional theory for NMR shifts) to resolve ambiguities .

How can researchers identify potential biological targets for this compound, given its structural features?

Basic Research Question

Methodological Approach :

In Silico Docking : Use software like AutoDock Vina to screen against targets such as cyclooxygenase-2 (COX-2) or kinases, leveraging the indole-sulfonamide scaffold’s affinity for hydrophobic binding pockets .

Enzyme Assays : Test inhibition of COX-2 or cytochrome P450 isoforms (e.g., 3A4/2D6) via fluorometric or spectrophotometric methods .

SAR Analysis : Synthesize analogs with modified methoxy or methyl groups to assess impact on target binding .

What advanced strategies can mitigate metabolic instability in analogs of this compound during preclinical development?

Advanced Research Question

Metabolic Soft-Spot Identification :

- MetaSite Predictions : Prioritize substituents prone to oxidation (e.g., hydroxyethyl or methoxy groups) using MetaSite’s P450 metabolism models .

- Microsomal Stability Assays : Incubate with human liver microsomes and quantify parent compound depletion via LC-MS. Compare with in silico predictions to validate metabolic pathways .

Q. Design Solutions :

- Introduce electron-deficient groups (e.g., fluorophenyl) or polar moieties (e.g., glycine) to shift metabolism from oxidation to O-demethylation .

How should researchers resolve contradictions between crystallographic data and computational modeling results?

Advanced Research Question

Conflict Resolution Workflow :

Data Quality Check : Confirm crystallographic resolution (<1.5 Å) and refine using SHELXL’s restraints for disordered atoms .

Model Validation : Compare experimental bond lengths/angles with DFT-optimized structures. Deviations >5% suggest model inaccuracies.

Molecular Dynamics (MD) Simulations : Simulate the crystal environment to assess whether packing forces distort the computational model .

What experimental design considerations are critical for evaluating the compound’s anti-inflammatory activity in vitro?

Advanced Research Question

Key Parameters :

- Cell-Based Assays : Use RAW264.7 macrophages or human whole blood to measure COX-2 inhibition via prostaglandin E2 (PGE2) ELISA. Include indomethacin as a positive control .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC50 values.

- Cytotoxicity Controls : Assess viability with MTT assays to exclude nonspecific effects .

What challenges arise in crystallizing this compound, and how can they be addressed?

Advanced Research Question

Common Issues & Solutions :

- Poor Solubility : Use mixed solvents (e.g., DCM/methanol) or vapor diffusion techniques.

- Disordered Methoxy Groups : Apply SHELXL’s rigid-bond restraint and partial occupancy refinement .

- Twinned Crystals : Employ twin refinement algorithms in SHELX or switch to synchrotron radiation for higher-quality data .

How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?

Advanced Research Question

SAR Workflow :

Analog Synthesis : Modify the indole methyl group, sulfonamide substituents, or hydroxyethyl chain .

Activity Profiling : Test analogs against a panel of targets (e.g., COX-1/2, P450 isoforms) to identify selectivity trends.

3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent properties (e.g., logP, steric bulk) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.